molecular formula C20H12Cl2F4N2O2 B14950093 4-[(E)-2-{3,5-dichloro-2-[(2-fluorobenzyl)oxy]phenyl}ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one

4-[(E)-2-{3,5-dichloro-2-[(2-fluorobenzyl)oxy]phenyl}ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one

Cat. No.: B14950093
M. Wt: 459.2 g/mol
InChI Key: AHWVRGTZEHKRIB-AATRIKPKSA-N
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Description

4-((E)-2-{3,5-DICHLORO-2-[(2-FLUOROBENZYL)OXY]PHENYL}-1-ETHENYL)-6-(TRIFLUOROMETHYL)-2(1H)-PYRIMIDINONE is a synthetic organic compound that belongs to the class of pyrimidinones. This compound is characterized by its complex structure, which includes multiple halogen atoms and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((E)-2-{3,5-DICHLORO-2-[(2-FLUOROBENZYL)OXY]PHENYL}-1-ETHENYL)-6-(TRIFLUOROMETHYL)-2(1H)-PYRIMIDINONE typically involves multi-step organic reactions. The starting materials often include halogenated aromatic compounds and pyrimidinone derivatives. Common reaction conditions may involve:

    Halogenation: Introduction of chlorine and fluorine atoms using reagents like chlorine gas or fluorine-containing compounds.

    Etherification: Formation of the benzyl ether linkage using benzyl alcohol derivatives and suitable catalysts.

    Vinylation: Introduction of the ethenyl group through reactions such as Heck coupling or Wittig reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the halogenated aromatic rings or the pyrimidinone core, potentially yielding dehalogenated or hydrogenated products.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules. Its halogenated aromatic rings and pyrimidinone core can interact with proteins, nucleic acids, and other biomolecules.

Medicine

The compound may have potential applications in medicinal chemistry, particularly as a lead compound for the development of new drugs. Its structural features suggest possible activity against certain biological targets, making it a candidate for drug discovery.

Industry

In industrial applications, the compound may be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-((E)-2-{3,5-DICHLORO-2-[(2-FLUOROBENZYL)OXY]PHENYL}-1-ETHENYL)-6-(TRIFLUOROMETHYL)-2(1H)-PYRIMIDINONE likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s halogenated aromatic rings and pyrimidinone core may enable it to bind to active sites or allosteric sites, modulating the activity of the target molecules. The exact pathways and molecular targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-((E)-2-{3,5-DICHLORO-2-[(2-FLUOROBENZYL)OXY]PHENYL}-1-ETHENYL)-6-(TRIFLUOROMETHYL)-2(1H)-PYRIMIDINONE: This compound itself.

    Other Halogenated Pyrimidinones: Compounds with similar pyrimidinone cores but different halogenation patterns.

    Fluorobenzyl Ethers: Compounds with similar benzyl ether linkages but different aromatic substitutions.

Uniqueness

The uniqueness of 4-((E)-2-{3,5-DICHLORO-2-[(2-FLUOROBENZYL)OXY]PHENYL}-1-ETHENYL)-6-(TRIFLUOROMETHYL)-2(1H)-PYRIMIDINONE lies in its specific combination of halogenated aromatic rings, ethenyl group, and pyrimidinone core. This combination imparts unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

Molecular Formula

C20H12Cl2F4N2O2

Molecular Weight

459.2 g/mol

IUPAC Name

4-[(E)-2-[3,5-dichloro-2-[(2-fluorophenyl)methoxy]phenyl]ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one

InChI

InChI=1S/C20H12Cl2F4N2O2/c21-13-7-11(5-6-14-9-17(20(24,25)26)28-19(29)27-14)18(15(22)8-13)30-10-12-3-1-2-4-16(12)23/h1-9H,10H2,(H,27,28,29)/b6-5+

InChI Key

AHWVRGTZEHKRIB-AATRIKPKSA-N

Isomeric SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2Cl)Cl)/C=C/C3=NC(=O)NC(=C3)C(F)(F)F)F

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2Cl)Cl)C=CC3=NC(=O)NC(=C3)C(F)(F)F)F

Origin of Product

United States

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